β-D-葡萄糖醛酸甲酯钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

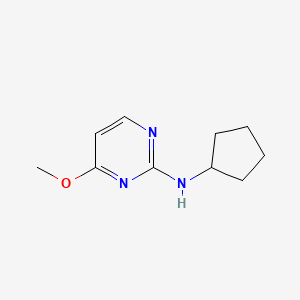

Methyl β-D-glucuronide is a compound that induces the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . It has been used to stimulate the production of Escherichia coli β-D-glucuronidase .

Synthesis Analysis

Methyl β-D-glucuronide sodium salt has been used in the synthesis of Escherichia coli β-D-glucuronidase . It is added to the designed rapid E. coli detection broth, along with the substrate (X-Gluc or REG), to induce the production of the enzyme .Molecular Structure Analysis

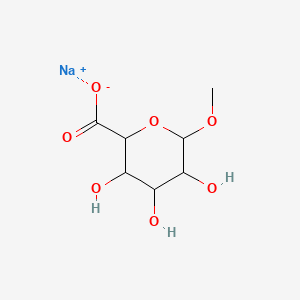

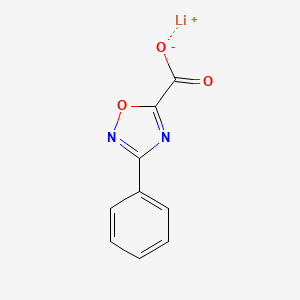

The linear formula of Methyl β-D-glucuronide sodium salt is C7H11O7Na . It has a molecular weight of 230.15 .Chemical Reactions Analysis

Methyl β-D-glucuronide sodium salt induces the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This reaction is used in the detection of E. coli .Physical And Chemical Properties Analysis

Methyl β-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . The optical activity of the compound is [α]25/D -61.0 to -59.0 °, c = 1% (w/v) in water . The compound contains 7.5-12.5% sodium .科学研究应用

环境毒物研究

对甲基汞等环境毒物的研究突出了了解各种化合物(包括潜在的 β-D-葡萄糖醛酸甲酯钠盐)在环境和生物系统中的生化和毒理学途径的重要性。这些化合物的毒性特征、环境归宿和影响对于评估生态和人类健康背景下的风险和制定缓解策略至关重要 (Leung,2001)。

神经毒性和神经保护研究

对神经毒性和神经保护机制的研究涉及探索各种化合物对神经系统的影响。例如,对脊髓损伤的保护性和修复性反应的研究可能涉及 β-D-葡萄糖醛酸甲酯钠盐等化合物,以在分子水平上理解或增强这些过程 (Hawryluk 等,2008)。

药理学进展

药理学领域的进展,包括对葡萄糖醛酸苷酸化合物的共轭过程的研究,对于药物设计和解毒研究至关重要。了解不同化合物如何经历代谢转化可以为更安全和更有效的治疗剂的开发提供信息。该研究领域可能适用于或受益于对 β-D-葡萄糖醛酸甲酯钠盐的研究 (Dutton,1978)。

细胞生物学和代谢组学

在细胞生物学和代谢组学中,对细胞对不同化合物的反应(包括应激反应和代谢变化)的研究至关重要。该领域的研究可能涉及 β-D-葡萄糖醛酸甲酯钠盐作为研究细胞机制的工具,或作为了解细胞如何适应和代谢各种物质的化合物 (Titus 等,2017)。

作用机制

Target of Action

The primary target of Methyl b-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances .

Mode of Action

Methyl b-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase in Escherichia coli . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides, facilitating their removal from the body .

Biochemical Pathways

The action of Methyl b-D-glucuronide sodium salt affects the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to various substances, making them more water-soluble and easier to excrete. By inducing the production of β-D-glucuronidase, Methyl b-D-glucuronide sodium salt promotes the breakdown of these glucuronides, affecting the overall efficiency of this detoxification pathway .

Pharmacokinetics

This suggests that it could be readily absorbed and distributed in the body. Its role in inducing β-D-glucuronidase also implies a role in the metabolism and excretion of glucuronides .

Result of Action

The primary molecular effect of Methyl b-D-glucuronide sodium salt’s action is the increased production of β-D-glucuronidase . This leads to an increase in the breakdown of glucuronides, which can have various downstream effects depending on the specific glucuronides present. At the cellular level, this can influence processes such as detoxification and the regulation of hormones .

Action Environment

The action, efficacy, and stability of Methyl b-D-glucuronide sodium salt can be influenced by various environmental factors. For instance, in the context of water quality monitoring, the presence of Escherichia coli and the subsequent β-D-glucuronidase activity can serve as a biomarker for water contamination . .

未来方向

The use of Methyl β-D-glucuronide sodium salt in the detection of β-glucuronidase activity has been discussed in recent research . This has implications in the fields of biomedicine and environmental health, such as cancer diagnosis and water monitoring . Future research may focus on improving the sensitivity, accuracy, and simplicity of β-glucuronidase activity assays .

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UDGZVUODSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)

![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)

![4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2979456.png)

![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)

![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)